Studies have shown that 4'MF exhibits anti-inflammatory and antioxidant properties. In vitro and in vivo studies suggest its potential to reduce inflammation and oxidative stress, which are implicated in various diseases like arthritis, neurodegenerative disorders, and cardiovascular diseases. For instance, a study published in the journal "Food & Function" found that 4'MF treatment significantly reduced inflammatory markers in LPS-induced inflammation in mice [].
4'-Methoxyflavanone is a flavanone derivative characterized by a methoxy group at the 4' position of its flavanone structure. Its chemical formula is and it belongs to the class of compounds known as flavonoids, which are known for their diverse biological activities. This compound exhibits a yellow crystalline form and is soluble in organic solvents, making it suitable for various chemical analyses and applications .
Research has indicated that 4'-methoxyflavanone exhibits various biological activities, including:
The synthesis of 4'-methoxyflavanone typically involves several methods:
Interaction studies have focused on how 4'-methoxyflavanone affects various biological systems:
Several compounds share structural similarities with 4'-methoxyflavanone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3'-Methoxyflavone | Methoxy group at the 3' position | Exhibits different enzyme interaction profiles compared to 4'-methoxyflavanone. |
| 7-Hydroxy-4'-methoxyflavone | Hydroxy group at the 7 position | Demonstrates enhanced anticancer activity against specific cell lines. |
| Acacetin (4'-methoxy-5,7-dihydroxyflavone) | Additional hydroxyl groups at positions 5 and 7 | Increased antioxidant properties compared to 4'-methoxyflavanone. |
Each of these compounds exhibits unique biological activities and chemical reactivity profiles, making them valuable for various research applications. The presence of different functional groups significantly influences their pharmacological effects and potential therapeutic uses.
The molecular architecture of 4'-methoxyflavanone has been extensively characterized through various analytical techniques. The compound crystallizes as a flavanone derivative with the systematic IUPAC name 2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one. The basic structural framework consists of a benzopyran ring system fused with a phenyl substituent at the 2-position, where the 4'-position of this phenyl ring carries a methoxy group (-OCH3).
Crystallographic studies on related methoxyflavone compounds provide insights into the geometric parameters of this class. The molecular geometry exhibits characteristic features of flavanone structures, including the saturated C2-C3 bond in the pyran ring, which distinguishes flavanones from their oxidized flavone counterparts. The presence of the methoxy group at the 4'-position influences the overall molecular conformation and electronic distribution throughout the aromatic system.
The compound demonstrates specific conformational preferences that are influenced by both intramolecular interactions and crystal packing forces. Comparative studies with related compounds such as 8-hydroxy-7-methoxyflavone have revealed torsion angles and bond distances that provide valuable insights into the structural characteristics of methoxy-substituted flavonoids.
The 1H NMR spectroscopic profile of 4'-methoxyflavanone exhibits characteristic signals that confirm its structural identity. Key diagnostic peaks include the methoxy protons appearing as a singlet around 3.85 ppm, which integrates for three protons. The aromatic proton signals from the B-ring appear as two distinct doublets in the range of 6.93-7.35 ppm, reflecting the para-substitution pattern of the methoxy group.
The 13C NMR spectrum provides detailed information about the carbon framework, with the methoxy carbon typically appearing around 55-60 ppm region. The carbonyl carbon (C-4) exhibits characteristic downfield shifts around 186-192 ppm, consistent with α,β-unsaturated ketone systems found in flavanone structures.
| NMR Parameter | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 1H NMR | 3.85 | s | 3H | -OCH3 |
| 1H NMR | 6.93 | d, J=8.4 Hz | 2H | H-3', H-5' |
| 1H NMR | 7.35 | d, J=8.4 Hz | 2H | H-2', H-6' |
| 13C NMR | ~55-60 | - | - | -OCH3 |
| 13C NMR | 186-192 | - | - | C=O (C-4) |
The FT-IR spectrum of 4'-methoxyflavanone displays characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretching vibration appears around 1620-1653 cm⁻¹, indicating the presence of an α,β-unsaturated ketone system. Aromatic C=C stretching vibrations are observed around 1512-1557 cm⁻¹, while aromatic C-H stretching appears near 3070 cm⁻¹.
The methoxy group contributes specific absorption patterns, with C-O stretching vibrations typically appearing in the 1000-1300 cm⁻¹ region. The overall IR fingerprint provides a reliable method for compound identification and purity assessment.
The UV-Vis absorption spectrum of 4'-methoxyflavanone exhibits characteristic bands associated with the flavanone chromophore. Band I appears around 325-370 nm, corresponding to the cinnamoyl system, while Band II occurs near 255-268 nm, representing the benzoyl absorption. These absorption maxima are influenced by the electron-donating nature of the methoxy substituent, which can cause bathochromic shifts compared to unsubstituted flavanones.
Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) represents a closely related analog that shares the 4'-methoxy substitution pattern. The key structural difference lies in the presence of additional hydroxyl groups at positions 3', 5, and 7 in hesperetin. This compound exhibits a molecular formula of C16H14O6 with a molecular weight of 302.28 g/mol, compared to C16H14O3 (254.28 g/mol) for 4'-methoxyflavanone.
The additional hydroxyl groups in hesperetin significantly alter its biological activity profile, contributing to enhanced antioxidant properties and different pharmacokinetic characteristics. Hesperetin demonstrates G1-phase cell cycle arrest and NF-κB activation suppression, while 4'-methoxyflavanone shows distinct neuroprotective activities.
The corresponding flavone analog, 4'-methoxyflavone, differs from 4'-methoxyflavanone by the presence of a C2-C3 double bond in the pyran ring. This structural modification results in a molecular formula of C16H12O3 with a molecular weight of 252.26 g/mol. The oxidation state difference leads to distinct spectroscopic signatures and altered biological activities.
4'-Methoxyflavone demonstrates different pharmacological properties, including inhibition of DNA-alkylating agents and protection against various cellular stresses. The planar structure of the flavone compared to the more flexible flavanone architecture influences their respective binding affinities and selectivities for biological targets.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Primary Activities |
|---|---|---|---|---|
| 4'-Methoxyflavanone | C16H14O3 | 254.28 g/mol | Saturated C2-C3, 4'-methoxy | Neuroprotective |
| Hesperetin | C16H14O6 | 302.28 g/mol | Additional 3',5,7-OH groups | Antioxidant, Anti-inflammatory |
| 4'-Methoxyflavone | C16H12O3 | 252.26 g/mol | Unsaturated C2-C3 | MEK inhibition |
The conformational behavior of 4'-methoxyflavanone is influenced by several factors, including the flexibility of the pyran ring and the orientation of the B-ring relative to the benzopyran core. Unlike flavones, which adopt relatively planar conformations, flavanones exhibit greater conformational flexibility due to the saturated nature of the C2-C3 bond.
Molecular modeling studies and crystallographic analyses of related compounds suggest that flavanones typically adopt envelope or half-chair conformations for the pyran ring. The methoxy group at the 4'-position can influence the overall molecular conformation through electronic effects and potential intramolecular interactions.
The rotational barrier around the C2-C1' bond allows for different conformational states, which may be relevant for biological activity. Studies on excited-state intramolecular proton transfer in related methoxyflavone systems have revealed the importance of conformational dynamics in determining photophysical and potentially biological properties.
The stability of different conformational forms is influenced by solvent effects, temperature, and the presence of hydrogen bonding partners. In biological systems, the conformational preferences of 4'-methoxyflavanone may determine its binding affinity and selectivity for various protein targets, ultimately influencing its pharmacological profile.
The Baker-Venkataraman rearrangement represents a fundamental approach for synthesizing 4'-methoxyflavanone through intramolecular acyl migration of aryl esters to yield corresponding 1,3-dicarbonyl products [2]. This reaction differs from classical intramolecular Claisen condensation in that cyclic products are not formed, making it particularly suitable for flavanone synthesis [2]. The mechanism involves base abstraction of one of the alpha-hydrogens of the aromatic ketone, resulting in enolate formation followed by intramolecular attack onto the ester carbonyl to form a cyclic charged hemiacetal [2]. The tetrahedral intermediate subsequently collapses to form the more stable phenolate, which is protonated during acid workup to give the 1,3-diketone Baker-Venkataraman product [2].
For 4'-methoxyflavanone synthesis, the Baker-Venkataraman rearrangement has been successfully applied using various modified conditions [2]. Microwave-assisted Baker-Venkataraman transposition has been employed to synthesize aroyl-5-hydroxyflavones, where microwave irradiation selectively induces rearrangement of 2',6'-diaroyloxyacetophenones to give corresponding 3-aroyl-5-hydroxyflavones in very short reaction times of 10 minutes and good yields ranging from 68-72% [2]. Conventional thermal conditions for these reactions afforded 5-hydroxyflavones only as by-products, demonstrating the superiority of microwave-assisted conditions [2].
The Claisen-Schmidt condensation serves as the initial step in traditional 4'-methoxyflavanone synthesis, forming chalcone intermediates that subsequently undergo cyclization [1]. This reaction consists of nucleophilic addition followed by dehydration to produce compounds with alpha,beta-unsaturated ketone functionality [1]. For 4'-methoxyflavanone synthesis, 2,4-dihydroxyacetophenone undergoes Claisen-Schmidt condensation with 4-methoxybenzaldehyde (anisaldehyde) in aqueous potassium hydroxide as catalyst in ethanol [1].
The synthesis procedure involves dissolving 2,4-dihydroxyacetophenone (0.76 g, 5 mmol) in 6 mL ethanol and stirring for 10 minutes, followed by slow addition of 7.5 mL of 40% potassium hydroxide [1]. Anisaldehyde (0.68 g, 5 mmol) in 6 mL ethanol is then added and the reaction is stirred for 24-48 hours at room temperature [1]. The reaction mass is cooled with ice water and acidified using 10% hydrochloric acid until pH 5, then filtered and washed with cold distilled water [1]. The product is recrystallized using methanol to give 2',4'-dihydroxy-4-methoxychalcone [1].
The subsequent cyclization of the chalcone intermediate to form 4'-methoxyflavanone is achieved through oxa-Michael addition reaction using sulfuric acid as catalyst in ethanol [1]. 2',4'-Dihydroxy-4-methoxychalcone (0.27 g, 1 mmol) in 50 mL ethanol is treated with 0.8 mL of concentrated sulfuric acid and refluxed for 24 hours [1]. The mixture is then cooled and water is added until solid formation occurs [1]. The product is filtered and purified by preparative thin layer chromatography with eluent n-hexane and ethyl acetate (4:3) to give 7-hydroxy-4'-methoxyflavanone [1].
Microwave-assisted synthesis has emerged as a highly efficient method for 4'-methoxyflavanone preparation, offering significant advantages in reaction time and yield optimization [5] [6]. Under microwave irradiation conditions, 2'-hydroxy chalcones undergo acetic acid-mediated cyclization in oxa-Michael addition manner to afford flavanones [5]. The microwave-accelerated reaction produces products in yields up to 82% within 30 minutes of reaction time, compared to several days required under conventional heating procedures [5].
The general procedure involves placing 2'-hydroxy chalcones (0.5 mmol) and acetic acid (2 mL) in a microwave vial containing a magnetic stirrer [5]. The vial is capped and irradiated with microwave at 200°C for 15 minutes [5]. Thin layer chromatography monitoring shows incomplete conversion, requiring an additional 15 minutes of irradiation [5]. After cooling, the reaction mixture is transferred using ethyl acetate, and the solvent is evaporated to obtain a residue [5]. The residue is purified by column chromatography using mixtures of hexane and ethyl acetate (99:1, 98:2, 95:5 and 90:10) to afford corresponding flavanones [5].
Specific yields for related methoxyflavanone derivatives demonstrate the efficiency of microwave conditions: flavanone (2a) is obtained in 82% yield while 4'-methoxy flavanone (2b) is obtained in 55% isolated yield [5]. Under similar microwave conditions, 2'-hydroxy-4-benzyloxy-3-methoxychalcone undergoes both cyclization and deprotection of the benzyl group simultaneously, affording 4'-hydroxy-3'-methoxyflavanone in 73% yield [5].
Solvent-free microwave irradiation represents a green chemistry procedure for flavanone preparation with excellent yields [6]. This method is applicable to chalcones containing various substituents including hydroxyl, alkoxy groups (methyl, n-butyl, n-hexyl, n-nonyl), bromine, nitro, and dimethylamino groups [6]. The flavanone to chalcone ratio and flavanone isolated yields are consistently high and compare favorably to those obtained by classical procedures [6].
L-proline has been investigated as an efficient organocatalyst for the cyclization of O-hydroxychalcones to form flavanones in acetic acid [3]. This method provides a safe, low-cost, elementary and environment-friendly approach to flavanone synthesis [3]. The general procedure involves adding appropriate amounts of o-hydroxychalcones and catalytic amounts of L-proline in acetic acid to a round bottom flask and subjecting the mixture to reflux for approximately 2.5 hours [3]. The obtained compound is filtered and purified by column chromatographic method using methanol and chloroform [3].
Zinc oxide nanoparticles have been employed as catalysts for flavanone synthesis, demonstrating superior performance compared to conventional methods [22]. The yield of flavanone synthesis reaction catalyzed by zinc oxide nanoparticles was found to be higher (89.6%) compared to conventional protocol (55.7%) [22]. The reaction time was significantly reduced from 8 hours to 2 hours while maintaining higher temperature (100°C) compared to room temperature conventional conditions [22].
Enamine-based cyclization strategies for 4'-methoxyflavanone synthesis exploit the nucleophilic character of enamines and their ability to undergo selective cyclization reactions [11] [12]. Enamines are characterized by having a relatively high energy highest occupied molecular orbital and react readily with electrophiles [11]. The formation of enamines from ketones or aldehydes enables selective monoalkylation processes that may be difficult to achieve directly [15].
The Stork enamine synthesis provides a framework for understanding enamine-based approaches to flavanone construction [15]. This process involves three key steps: formation of an enamine from a ketone, addition of the enamine to an alpha,beta-unsaturated aldehyde or ketone, and hydrolysis of the enamine back to a ketone [15]. For flavanone synthesis, this methodology can be adapted to achieve intramolecular cyclization through enamine intermediates [15].
Organocatalytic asymmetric synthesis has been developed for obtaining enantiomerically pure flavanones through enamine-based strategies [16]. Thiourea compounds derived from quinine have been employed as catalysts for intramolecular conjugated addition of alpha-substituted chalcones, achieving flavanone scaffolds with 94% enantiomeric excess [16]. This methodology incorporates functional groups on chalcone substrates that enhance reactivity, favor flavanone products over chalcone starting materials, and provide additional Lewis basic sites for catalyst interaction [12].
The approach utilizes tert-butyl ester substitution that can be easily removed under mild conditions with minimal impact on C2 stereochemistry [12]. Alkylidenes are accessed by Knoevenagel condensations, from which E-alkenes can be isolated by crystallization in greater than 95:5 E/Z ratios [12]. Both electron-rich and extended aromatic systems are suitable substrates, and flavanones are accessed with excellent enantioselectivities [12].
Single occupied molecular orbital (SOMO) activation using organocatalysis represents an advanced enamine-based strategy for flavanone synthesis [11]. This approach involves one-electron oxidation of an enamine to generate the corresponding radical cation with a singly occupied molecular orbital that is activated toward enantioselective coupling with pi-rich nucleophiles [11]. The mechanism requires selective oxidation of the enamine in the presence of a secondary amine and an aldehyde, with the catalyst inducing high enantiomeric selectivity in the coupling step [11].
The catalytic cycle involves aldehyde condensation with the organocatalyst to form an enamine, followed by one-electron oxidation to furnish a cation radical [11]. This species can couple with pi-rich nucleophiles such as allyltrimethyl silane to furnish intermediates that fragment to give iminium ions, which are subsequently hydrolyzed to regenerate the organocatalyst [11]. This chemistry has been successfully applied for alpha-allylation, alpha-arylation and intramolecular cyclization of aldehydes, furnishing products in high yield and enantiomeric ratio [11].
Silica gel column chromatography represents the primary purification method for 4'-methoxyflavanone, with solvent selection depending on the degree of methylation and polarity of the target compound [17]. When phenol groups are methylated, methoxyflavanones are purified on silica with a hexane-ethyl acetate gradient [17]. For compounds with increased polarity due to multiple phenol groups, more polar solvents such as methanol are required [17].
Typical purification protocols employ mixtures of hexane and ethyl acetate in varying ratios (99:1, 98:2, 95:5, and 90:10) for gradient elution [5]. The progression from less polar to more polar solvent mixtures allows for effective separation of product from unreacted starting materials and by-products [5]. Detection wavelengths for these compounds typically range between 250-285 nm and 320-380 nm [17].
Reverse phase C18 chromatography has proven useful for purifying highly polar flavonoid compounds, particularly those containing glycoside moieties [17]. The use of 0.1% trifluoroacetic acid, formic acid, or acetic acid as organic modifiers may be beneficial for peak sharpening when running reverse phase conditions [17]. Alternative solvent systems such as ethyl acetate/methanol gradients may prove useful since ethyl acetate belongs to a different selectivity group than chlorinated solvents [17].
High-speed countercurrent chromatography has been applied for separation and purification of flavone compounds from crude extracts [20]. This technique employs two-phase solvent systems, such as methyl tert-butyl ether-ethyl acetate-1-butanol-acetonitrile-0.1% aqueous trifluoroacetic acid at volume ratio 1:3:1:1:5 [20]. Partially resolved peak fractions from countercurrent chromatography separation are further purified by preparative high-performance liquid chromatography to achieve purities ranging from 92.23% to 98.40% [20].
Preparative centrifugal partition chromatography has been successfully employed for one-step purification of flavanone glycosides using two-phase solvent systems composed of ethyl acetate-acetonitrile-water (3:2:5, v/v/v) [21]. This method achieves purities over 90% as determined by high-performance liquid chromatography analysis [21]. Medium-pressure liquid chromatography using AB-8 macroporous resin provides an effective pre-fractionation step, with the column first washed by distilled water and then eluted by ethanol-water solutions (10/90, 70/30, v/v) [20].
Yield optimization for 4'-methoxyflavanone synthesis depends critically on reaction conditions including temperature, time, catalyst loading, and substrate ratios [22] [24]. Zinc oxide nanoparticle catalysis demonstrates significant yield improvements, achieving 89.6% yield compared to 55.7% for conventional methods [22]. The optimized conditions employ 10% zinc oxide nanoparticles with 10% tin(II) chloride dihydrate in 5 mL water at 100°C for 2 hours [22].
Methanesulfonic acid has been investigated as a green catalyst for flavanone synthesis under various conditions including thermal, microwave, and ultrasound [24]. The optimized procedure involves maintaining temperature at 105-115°C with dropwise addition of 15 mole% methanesulfonic acid to acetic acid [24]. This method provides reduced reaction times and improved yields compared to traditional acid-catalyzed cyclizations [24].
Ultrasound-assisted extraction optimization has been studied for methoxyflavone-containing compounds using Plackett-Burman design and Box-Behnken design methodologies [19]. Key variables identified include ethanol concentration, extraction time, and solvent-to-solid ratio [19]. Optimum conditions for extraction yield were determined as ethanol concentration 54.24% v/v, extraction time 25.25 minutes, and solvent-to-solid ratio 49.63 mL/g [19]. For total methoxyflavone content optimization, conditions were ethanol concentration 95.00% v/v, extraction time 15.99 minutes, and solvent-to-solid ratio 50.00 mL/g [19].
| Method | Reaction Time | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional acid-catalyzed | 8 hours | Room temperature | 55.7 | [22] |
| Zinc oxide nanoparticles | 2 hours | 100°C | 89.6 | [22] |
| Microwave-assisted | 30 minutes | 200°C | 82 | [5] |
| L-proline organocatalysis | 2.5 hours | Reflux | 66-71 | [3] |
| Baker-Venkataraman microwave | 10 minutes | Not specified | 68-72 | [2] |
The solubility profile of 4'-Methoxyflavanone demonstrates a clear preference for organic solvents over aqueous systems, reflecting its highly lipophilic nature. In polar aprotic solvents, the compound exhibits optimal solubility, with dimethyl sulfoxide (DMSO) showing the highest solubility at 5 mg/mL when warmed to facilitate dissolution [1] [2] [3]. This enhanced solubility in DMSO can be attributed to the solvent's ability to form favorable dipole-dipole interactions with the methoxy and carbonyl groups while accommodating the hydrophobic aromatic ring system.
Aqueous solubility remains severely limited, with the compound being essentially insoluble in pure water [1] [2] [3]. This poor aqueous solubility stems from the predominantly hydrophobic character of the flavonoid backbone, despite the presence of polar functional groups. The calculated lipophilicity value (LogP = 3.820) strongly supports this observation, indicating a partition coefficient of approximately 6607, which translates to a strong preference for organic phases over aqueous environments [1] [2] [3].
In polar protic solvents such as ethanol and methanol, 4'-Methoxyflavanone demonstrates limited solubility, typically below 1 mg/mL, which is characteristic of flavonoids with significant hydrophobic character [4]. The hydrogen bonding capability of these solvents provides some solubilization effect, but the extensive aromatic system limits overall dissolution. Non-polar solvents such as hexane and similar aliphatic hydrocarbons are expected to provide very poor solubility due to the lack of complementary intermolecular forces with the polar functional groups present in the molecule.
Mixed solvent systems, particularly DMSO-water combinations, offer intermediate solubility profiles that can be optimized for specific applications. The solubility decreases progressively as the water content increases, with a 1:1 DMSO:water mixture estimated to provide moderate solubility (1-3 mg/mL), while a 1:4 ratio would result in significantly reduced solubility (0.5-1 mg/mL). These mixed systems represent practical compromises for biological and analytical applications where complete organic solvents are unsuitable.
The thermal characteristics of 4'-Methoxyflavanone reveal distinct phase transitions and stability windows critical for processing and storage applications. The compound exhibits a sharp melting point at 157-158°C, as determined by differential scanning calorimetry (DSC) and traditional melting point apparatus [1] [2] [3]. This well-defined melting point indicates high purity and crystalline order in the solid state, making it an excellent quality control parameter for analytical purposes.
Thermogravimetric analysis (TGA) demonstrates remarkable thermal stability up to approximately 330°C, beyond which significant decomposition begins [5]. This extensive stability range encompasses most standard processing temperatures, making the compound suitable for various thermal treatments without structural degradation. The decomposition temperature represents the onset of complex pyrolytic reactions that generate multiple degradation products and result in rapid mass loss.
The thermal behavior analysis reveals several critical temperature ranges. Between room temperature and 157°C, the compound remains in its stable crystalline form without significant mass loss or structural changes. The melting transition at 157-158°C represents the conversion from crystalline to liquid state while maintaining molecular integrity. From the melting point to approximately 330°C, the compound exists as a thermally stable liquid or amorphous solid, depending on cooling conditions and crystallization kinetics.
Above 330°C, the thermal degradation process initiates through multiple competing pathways. Primary decomposition mechanisms include methoxy group elimination, aromatic ring fragmentation, and carbonyl group reactions. The activation energy for these thermal degradation processes is substantial, as evidenced by the clear temperature threshold for decomposition onset [5]. Mass loss events above 330°C follow complex kinetics involving multiple steps, with the formation of various volatile and non-volatile decomposition products.
The glass transition temperature, while not definitively determined in available studies, would be expected to occur below the melting point and could provide additional insights into the amorphous behavior of the compound. Understanding these thermal transitions is essential for developing appropriate storage conditions, processing parameters, and stability testing protocols.
The stability of 4'-Methoxyflavanone exhibits pronounced pH dependence, with distinct degradation pathways operating under different pH conditions. In the optimal stability range of pH 4-6, the compound demonstrates minimal degradation with low rate constants, making this the preferred pH range for storage and analytical applications [6] [7] [8]. The structural integrity remains largely intact under these moderately acidic conditions, with only slow oxidative processes occurring over extended periods.
Under strongly acidic conditions (pH 1-3), acid-catalyzed hydrolysis becomes the predominant degradation pathway [9] [10]. The mechanism involves protonation of key functional groups, particularly the carbonyl oxygen and methoxy groups, which increases their susceptibility to nucleophilic attack. This leads to demethylation reactions and potential ring-opening processes, generating hydroxylated derivatives and other breakdown products. The rate constants under these conditions are moderate, with degradation following first-order kinetics that are highly temperature-dependent.
Near-neutral conditions (pH 6-7) represent a transition zone where the compound maintains reasonable stability but begins to show increased susceptibility to oxidative degradation pathways [6] [7]. The rate constants gradually increase as pH approaches neutrality, though the compound remains sufficiently stable for most practical applications. Slow oxidative processes predominate, potentially involving radical-mediated mechanisms that can be influenced by the presence of oxygen, light, and metal catalysts.
Alkaline conditions (pH > 8) result in rapid and extensive degradation through base-catalyzed hydrolysis mechanisms [6] [7]. Under these conditions, deprotonation of hydroxyl groups increases their nucleophilicity, leading to intramolecular and intermolecular reactions. The degradation follows first-order kinetics with rate constants that increase exponentially with pH. Primary products include hydroxylated derivatives, quinone structures, and ring-opened compounds formed through complex reaction networks.
The pH-rate profile demonstrates the typical V-shaped curve characteristic of compounds susceptible to both acid and base catalysis, with a minimum degradation rate occurring around pH 5-6 [11] [6]. This behavior reflects the competing effects of protonation and deprotonation on the compound's stability. The activation energies for degradation reactions are significantly lower at higher pH values compared to acidic conditions, indicating that alkaline degradation proceeds more readily even at moderate temperatures [8].
Specific degradation products vary depending on pH conditions. Under acidic conditions, O-demethylation predominates, yielding 4'-hydroxyflavone as the primary product [12]. Alkaline conditions favor more extensive structural modifications, including ring oxidations and the formation of complex polyhydroxybenzoic acid derivatives [6]. These pH-dependent degradation pathways have important implications for formulation design, storage recommendations, and analytical method development.
The lipophilicity profile of 4'-Methoxyflavanone, characterized by a calculated LogP value of 3.820, places it firmly in the highly lipophilic category of bioactive compounds [1] [2] [3]. This value corresponds to a partition coefficient (P) of approximately 6607, indicating that the compound shows a strong preference for organic phases over aqueous environments. The high lipophilicity stems from the extensive aromatic ring system combined with the methoxy substitution, which increases hydrophobic character while maintaining some polar functionality.
The octanol-water partition coefficient represents the gold standard for assessing molecular lipophilicity and predicting biological membrane permeability. For 4'-Methoxyflavanone, the LogP value of 3.820 suggests excellent membrane penetration potential, which is favorable for cellular uptake and bioavailability. However, this high lipophilicity also contributes to the compound's poor aqueous solubility, creating a classic solubility-permeability trade-off commonly encountered in drug development.
Comparative analysis with structurally related flavonoids reveals that the methoxy substitution at the 4' position significantly enhances lipophilicity compared to hydroxylated analogs. For instance, the corresponding 4'-hydroxyflavone would be expected to have a lower LogP value due to the increased hydrogen bonding capacity of the hydroxyl group. This structural modification strategy represents a common approach for modulating the physicochemical properties of flavonoid compounds.
The Hansen solubility parameters provide additional insights into the molecular interactions governing partition behavior. The compound's moderate hydrogen bonding parameter (δH) reflects the presence of the carbonyl oxygen and methoxy group, while the significant dispersion (δD) and polar (δP) components arise from the aromatic ring system and dipolar character. These parameters help predict solubility in various solvent systems and guide formulation development efforts.
Implications for biological activity include both favorable and challenging aspects. The high lipophilicity facilitates passive diffusion across biological membranes, potentially enhancing tissue distribution and cellular uptake. However, the poor aqueous solubility may limit absorption from the gastrointestinal tract and require specialized delivery systems or formulation strategies to achieve adequate bioavailability. The compound's lipophilic nature also suggests potential for protein binding and tissue accumulation, which could influence its pharmacokinetic profile and therapeutic efficacy.